molecular formula C22H17F3N4O3S B2974807 5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1276433-30-7

5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol

Cat. No. B2974807
CAS RN: 1276433-30-7
M. Wt: 474.46
InChI Key: OTGWIVZNELZRNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a pyrimidinol group, an oxadiazole group, and a trifluoromethoxyphenyl group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. It would likely require advanced analytical techniques like NMR and X-ray diffraction for a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidinol group could potentially undergo reactions with electrophiles, while the benzyl group could participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the polar pyrimidinol and trifluoromethoxyphenyl groups could potentially make the compound more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could potentially interact with various biological targets. This would likely require further study to determine .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could potentially involve further studies to determine its biological activity and potential uses. This could include in vitro and in vivo studies, as well as further studies to optimize its synthesis .

properties

IUPAC Name

5-benzyl-4-methyl-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3S/c1-13-17(11-14-5-3-2-4-6-14)20(30)28-21(26-13)33-12-18-27-19(29-32-18)15-7-9-16(10-8-15)31-22(23,24)25/h2-10H,11-12H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGWIVZNELZRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol

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